molecular formula C9H7ClN2S B1585679 1-(2-Chlorophenyl)imidazoline-2-thione CAS No. 51581-47-6

1-(2-Chlorophenyl)imidazoline-2-thione

Cat. No.: B1585679
CAS No.: 51581-47-6
M. Wt: 210.68 g/mol
InChI Key: XOCLHGYTLWVXQB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)imidazoline-2-thione is a heterocyclic compound with the molecular formula C9H7ClN2S. It is characterized by the presence of an imidazoline ring fused with a thione group and a chlorophenyl substituent. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)imidazoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing costs, and ensuring the consistency of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are often employed in industrial settings .

Chemical Reactions Analysis

1-(2-Chlorophenyl)imidazoline-2-thione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorophenyl)imidazoline-2-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Chlorophenyl)imidazoline-2-thione can be compared with other similar compounds, such as imidazole-2-thione and imidazolidine-2-thione derivatives. These compounds share a similar core structure but differ in their substituents and specific properties:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLHGYTLWVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CNC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965906
Record name 1-(2-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51581-47-6
Record name 1-(2-Chlorophenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756929
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Record name 1-(2-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51581-47-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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